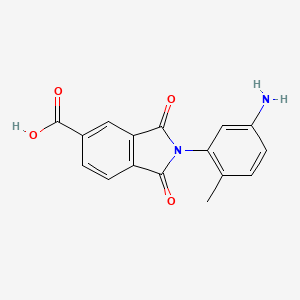

N-phenyl-2,1,3-benzothiadiazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-phenyl-2,1,3-benzothiadiazole-5-carboxamide and related derivatives often involves cyclization reactions and the functionalization of precursor molecules. Notably, compounds with a benzothiadiazole core can be synthesized through various methods, including condensation reactions and the use of catalysts to facilitate the cyclization process. An example includes the synthesis of benzothiazole derivatives through iodine-mediated oxidative cyclization, demonstrating the diverse synthetic routes available for these compounds (Naresh, Kant, & Narender, 2014).

Molecular Structure Analysis

The molecular structure of N-phenyl-2,1,3-benzothiadiazole-5-carboxamide showcases the fused benzene and thiadiazole rings, contributing to its unique chemical properties. Structural characterization techniques such as NMR and X-ray crystallography provide insight into its configuration and electronic distribution. For example, studies on related benzothiadiazole derivatives reveal the significance of intermolecular interactions and crystal packing in determining the material's properties (Saeed et al., 2020).

Scientific Research Applications

1. pH Sensing and Chemosensor Applications

N-phenyl-2,1,3-benzothiadiazole-5-carboxamide derivatives, such as 2-(5-(4-carboxyphenyl)-2-hydroxyphenyl)benzothiazole, have shown promise in pH sensing. These compounds exhibit multifluorescence emissions in different states, making them suitable for detecting pH fluctuations in biological and neutral water samples (Li et al., 2018).

2. Antimicrobial Activity

Several derivatives of N-phenyl-2,1,3-benzothiadiazole-5-carboxamide have been synthesized and tested for antimicrobial properties. These compounds exhibit potent activity against various bacterial and fungal strains, with some showing greater effectiveness than reference drugs (Bikobo et al., 2017).

3. Synthesis of Drug-like Derivatives

Methods have been developed for synthesizing various drug-like derivatives of N-phenyl-2,1,3-benzothiadiazole-5-carboxamide. These methods involve reactions that produce compounds with potential therapeutic applications (Park et al., 2009).

4. Carbonic Anhydrase Inhibition

Metal complexes of N-phenyl-2,1,3-benzothiadiazole-5-carboxamide derivatives have been synthesized with strong inhibitory properties against human carbonic anhydrase isoenzymes. These compounds show promise in therapeutic applications due to their powerful inhibition capabilities (Büyükkıdan et al., 2013).

5. Fluorescent Dyes with Photophysical Properties

N-phenyl-2,1,3-benzothiadiazole-5-carboxamide derivatives have been used to create fluorescent dyes with remarkable photophysical properties. These dyes exhibit features like large Stokes shift and solid-state fluorescence, useful in various analytical applications (Zhang et al., 2017).

6. Type III Secretion Inhibitor in Yersinia

Certain derivatives of N-phenyl-2,1,3-benzothiadiazole-5-carboxamide have been identified as type III secretion inhibitors in Yersinia, potentially useful in preventing or treating bacterial infections (Kauppi et al., 2007).

7. Synthesis of Novel Antimicrobial Agents

New N-phenyl-2,1,3-benzothiadiazole-5-carboxamide derivatives have been synthesized with significant antimicrobial properties against various pathogens, including plant, animal, and human pathogens (Incerti et al., 2017).

8. Anticancer Activity

Certain N-phenyl-2,1,3-benzothiadiazole-5-carboxamide derivatives have shown promising anticancer activities, both in vitro and in vivo, against various cancer cell lines. These compounds have been synthesized and evaluated for their effectiveness in inhibiting tumor growth (Bradshaw & Westwell, 2004).

properties

IUPAC Name |

N-phenyl-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3OS/c17-13(14-10-4-2-1-3-5-10)9-6-7-11-12(8-9)16-18-15-11/h1-8H,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKQVHAYFODNKFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC3=NSN=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{4-[4-(3-pyridinylcarbonyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5578357.png)

![N-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5578375.png)

![1-benzyl-7-methylpyrido[3,4-d]pyridazine-4,5(3H,6H)-dione](/img/structure/B5578381.png)

![7,7'-dimethoxy-4,4'-spirobi[chromene]-2,2'(3H,3'H)-dione](/img/structure/B5578384.png)

![(1S*,5R*)-6-benzyl-3-(3-furoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5578402.png)

![(1R*,2R*,3R*,4S*)-N-cyclopropyl-3-[(2-ethyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B5578420.png)

![3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[2-(4-morpholinyl)propyl]benzamide](/img/structure/B5578452.png)

![8-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5578459.png)

![2-(2-{3-[(3-fluorophenoxy)methyl]-1-piperidinyl}-2-oxoethyl)-1(2H)-phthalazinone](/img/structure/B5578460.png)

![2-[4-(1-benzothien-5-ylcarbonyl)-1-(2-furylmethyl)-2-piperazinyl]ethanol](/img/structure/B5578466.png)